1-(2,4-Dihydroxyphenyl)-2-phenylethanone

Catalog No.
S705589
CAS No.
3669-41-8
M.F
C14H12O3
M. Wt
228.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2,4-Dihydroxyphenyl)-2-phenylethanone

CAS Number

3669-41-8

Product Name

1-(2,4-Dihydroxyphenyl)-2-phenylethanone

IUPAC Name

1-(2,4-dihydroxyphenyl)-2-phenylethanone

Molecular Formula

C14H12O3

Molecular Weight

228.24 g/mol

InChI

InChI=1S/C14H12O3/c15-11-6-7-12(14(17)9-11)13(16)8-10-4-2-1-3-5-10/h1-7,9,15,17H,8H2

InChI Key

VFQKAJVKZKHVPD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(=O)C2=C(C=C(C=C2)O)O

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=C(C=C(C=C2)O)O

Synthesis and Characterization:

1-(2,4-Dihydroxyphenyl)-2-phenylethanone, also known as 2,4-dihydroxydeoxybenzoin or benzyl resacetophenone, is an organic compound synthesized through various methods, including the Claisen condensation reaction and the Friedel-Crafts acylation reaction. [, ] Researchers have employed different techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to characterize the structure and purity of the synthesized compound. [, ]

Potential Biological Activities:

Studies have explored the potential biological activities of 1-(2,4-dihydroxyphenyl)-2-phenylethanone, with some suggesting its:

  • Antioxidant properties: The presence of hydroxyl groups in the molecule suggests potential free radical scavenging activity, a characteristic of antioxidants. [] However, further research is needed to confirm its efficacy and mechanism of action.
  • Antimicrobial activity: In some studies, the compound exhibited moderate antibacterial and antifungal activity against various pathogens. [, ] However, additional studies are necessary to understand its effectiveness and potential applications.
  • Enzyme inhibition: Research suggests the compound might inhibit specific enzymes, such as acetylcholinesterase and butyrylcholinesterase, implicated in Alzheimer's disease and other neurodegenerative conditions. [] More research is needed to validate these findings and explore their therapeutic potential.

Other Research Applications:

Beyond its potential biological activities, 1-(2,4-dihydroxyphenyl)-2-phenylethanone has been used in:

  • Material science: This compound serves as a precursor for the synthesis of various polymers with potential applications in organic electronics and optoelectronic devices.
  • Organic synthesis: The molecule can act as a building block for the synthesis of more complex organic molecules with diverse applications.

1-(2,4-Dihydroxyphenyl)-2-phenylethanone is an organic compound with the molecular formula C14H12O3 and a molecular weight of approximately 228.24 g/mol. This compound is classified as a phenolic ketone, characterized by the presence of two hydroxyl groups on a benzene ring and a phenyl group attached to an ethanone moiety. Its structure can be depicted as follows:

text
OH |C6H4-C(=O)-C6H5 | OH

This compound is known for its potential applications in various fields, including chemistry, biology, and industry.

There is no documented information on the mechanism of action of this specific compound. However, as mentioned earlier, structurally similar chalcones have been shown to exhibit various biological activities. Their mechanisms of action can involve interacting with enzymes, modulating cellular signaling pathways, or exhibiting antioxidant effects [].

  • Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The hydroxyl groups may participate in substitution reactions, such as esterification or etherification, using reagents like acetic anhydride for esterification or alkyl halides for etherification.

Research indicates that 1-(2,4-Dihydroxyphenyl)-2-phenylethanone exhibits several biological activities:

  • Antioxidant Properties: The compound has been studied for its potential antioxidant effects, which may help in reducing oxidative stress.
  • Antimicrobial Activity: It has shown promise against various microorganisms, particularly phytopathogenic fungi. The presence of the 2,4-dihydroxyphenyl group is critical for its fungicidal action.

Several synthetic routes exist for the preparation of 1-(2,4-Dihydroxyphenyl)-2-phenylethanone:

  • Condensation Reaction: A common method involves the condensation of 2,4-dihydroxybenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide. This reaction typically occurs in an ethanol-water mixture under reflux conditions.
  • Industrial Production: For larger-scale production, similar synthetic routes may be optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality .

1-(2,4-Dihydroxyphenyl)-2-phenylethanone has diverse applications:

  • Chemical Research: It serves as a building block in organic synthesis and as a precursor for various complex molecules.
  • Biological Research: Its bioactive properties make it a candidate for therapeutic applications.
  • Industrial Use: The compound is employed in the production of dyes, pigments, and other industrial chemicals .

Studies have indicated that similar compounds exhibit antifungal activities against various phytopathogenic fungi. The mechanism of action often involves inhibiting mycelial growth and disrupting cellular processes within the fungi. Further research into the interaction of this compound with other biological systems is ongoing.

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 1-(2,4-Dihydroxyphenyl)-2-phenylethanone. Here are some notable examples:

Compound NameCAS NumberSimilarityUnique Features
1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone17720-60-41.00Contains an additional hydroxyl group on another phenyl ring
2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone727-71-91.00Features three hydroxyl groups enhancing its biological activity
2-(p-Tolyl)-1-(2,4,6-trihydroxyphenyl)ethanone59108-68-81.00Incorporates a p-tolyl group which may alter its solubility and reactivity
1-(5-Ethyl-2,4-dihydroxyphenyl)-2-phenylethanone96643-95-71.00Contains an ethyl substituent that may affect its pharmacokinetics
1-(2,4-Dihydroxyphenyl)-2-(3-hydroxyphenyl)ethanone89019-84-10.98Has a hydroxyl substitution at the meta position on the second phenyl ring

These compounds highlight the structural diversity within this class of phenolic ketones while showcasing the unique properties of 1-(2,4-Dihydroxyphenyl)-2-phenylethanone due to its specific arrangement of functional groups .

XLogP3

3

Appearance

Powder

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3669-41-8

Wikipedia

2',4'-Dihydroxy-2-phenylacetophenone

Dates

Modify: 2023-08-15

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